(2-叔丁氧基苄基)胺

货号 B181286

CAS 编号:

1042628-16-9

分子量: 179.26 g/mol

InChI 键: XHKNZQJAMBTBKQ-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

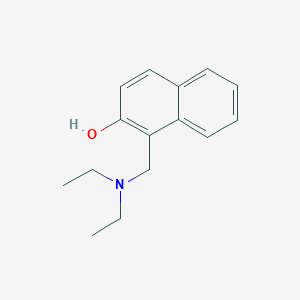

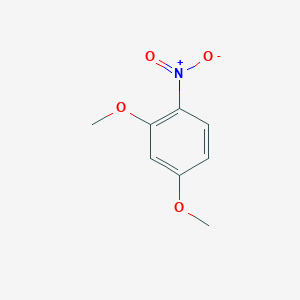

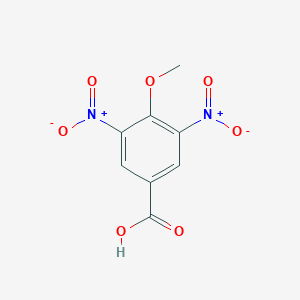

(2-Sec-butoxybenzyl)amine is a chemical compound with the molecular formula C11H17NO. It is also known as (2-sec-butoxyphenyl)methanamine hydrochloride . The compound is used in various chemical reactions due to its unique structure .

Molecular Structure Analysis

Amines are classified based on the number of alkyl groups bonded to the nitrogen atom . The nitrogen atom in amines is sp3-hybridized, with its three substituents occupying three corners of a regular tetrahedron and the lone pair of electrons occupying the fourth corner .Chemical Reactions Analysis

Amines, including (2-Sec-butoxybenzyl)amine, can undergo various chemical reactions. The two most general reactions of amines are alkylation and acylation . Alkylation involves the reaction of amines with a primary alkyl halide, while acylation involves the reaction of amines with an acid chloride or an acid anhydride to yield an amide .科学研究应用

- Scientific Field: Chemical Science

- Application : The compound is used in the design and synthesis of a palette of fluorescent probes based on the underexplored bimane scaffold .

- Methods of Application : The newly developed probes with varied electronic properties show tunable absorption and emission in the visible region with large Stokes shifts. Probes featuring electron-donating groups exhibit rotor effects that are sensitive to polarity and viscosity by “intramolecular charge transfer” (ICT) and twisted intramolecular charge transfer (TICT) mechanisms .

- Results or Outcomes : These properties enable their application as “turn-on” fluorescent probes to detect fibrillar aggregates of the α-synuclein (αS) protein that are a hallmark of Parkinson’s disease (PD). One probe shows selective binding to αS fibrils relative to soluble proteins in cell lysates and amyloid fibrils of tau and amyloid-β .

-

Scientific Field: Environmental Science

- Application : Amine-based materials are used for carbon capture and utilisation .

- Methods of Application : These materials can absorb carbon dioxide from the atmosphere, which can then be utilised for various purposes .

- Results or Outcomes : This process helps in reducing the amount of carbon dioxide in the atmosphere, thereby contributing to the mitigation of climate change .

-

Scientific Field: Organic Chemistry

- Application : Compounds similar to “(2-Sec-butoxybenzyl)amine” can be used in the dual protection of amino functions .

- Methods of Application : This involves the synthesis, properties and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .

- Results or Outcomes : This process facilitates cleavage due to mutual interaction between two protecting groups on the same nitrogen .

-

Scientific Field: Biochemistry

- Application : Secondary amines are used in site-selective synthetic modification of proteins .

- Methods of Application : This process enables the construction of biomolecular hybrids for a multitude of bioanalytical, therapeutic, chemical biology and bioengineering applications .

- Results or Outcomes : The synthesis of these constructs requires chemoselective and regioselective bioconjugation reactions that proceed under ambient conditions .

-

Scientific Field: Environmental Chemistry

- Application : Amine-based solid adsorbents are used for direct air capture .

- Methods of Application : These materials can absorb carbon dioxide from the atmosphere, which can then be utilised for various purposes .

- Results or Outcomes : This process helps in reducing the amount of carbon dioxide in the atmosphere, thereby contributing to the mitigation of climate change .

-

Scientific Field: Pharmaceutical Industry

- Application : 2,3-Butanediol, a compound similar to “(2-Sec-butoxybenzyl)amine”, has been discovered to produce improved innate immunity and result in clearance of injured liver cells by stimulating natural killer cell activity .

- Methods of Application : This involves the use of 2,3-Butanediol in pharmaceutical formulations .

- Results or Outcomes : 2,3-Butanediol has been proven to have anti-inflammatory properties in a previous investigation .

未来方向

属性

IUPAC Name |

(2-butan-2-yloxyphenyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-3-9(2)13-11-7-5-4-6-10(11)8-12/h4-7,9H,3,8,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHKNZQJAMBTBKQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC1=CC=CC=C1CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50629306 |

Source

|

| Record name | 1-{2-[(Butan-2-yl)oxy]phenyl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Sec-butoxybenzyl)amine | |

CAS RN |

1042628-16-9 |

Source

|

| Record name | 1-{2-[(Butan-2-yl)oxy]phenyl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

6-Nitro-1,2,3,4-tetrahydroquinoxaline

41959-35-7

ToP-53 dihydroChloride

147238-98-0

3'-Iodoacetanilide

19230-45-6

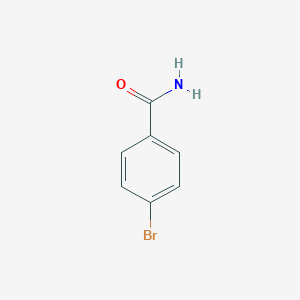

4-Bromobenzamide

698-67-9

![7-Methanesulfonyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B181213.png)